molecular formula C13H20N2O2 B2582590 Tert-butyl N-(2-amino-4,5-dimethylphenyl)carbamate CAS No. 371158-46-2

Tert-butyl N-(2-amino-4,5-dimethylphenyl)carbamate

Cat. No.: B2582590
CAS No.: 371158-46-2
M. Wt: 236.315
InChI Key: AVAMDLBTVJVCRL-UHFFFAOYSA-N
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Description

tert-Butyl N-(2-amino-4,5-dimethylphenyl)carbamate (CAS 371158-46-2) is a chemical compound with the molecular formula C13H20N2O2 and a molecular weight of 236.31 g/mol . It is identified by the SMILES code O=C(OC(C)(C)C)NC1=CC(C)=C(C)C=C1N . This compound features both a primary aromatic amine and a tert-butyloxycarbonyl (Boc) protected carbamate group, making it a versatile building block in organic synthesis and medicinal chemistry. The carbamate group is a well-established structural motif in drug discovery due to its high chemical and proteolytic stability, ability to penetrate cell membranes, and resemblance to a peptide bond, which allows it to act as an amide bond surrogate . Researchers value this specific reagent as a key intermediate for constructing more complex molecules, particularly in the synthesis of potential pharmacologically active compounds. The Boc protecting group can be readily removed under mild acidic conditions to reveal the amine functionality for further derivatization . The presence of the 2-amino substituent on the dimethylphenyl ring makes it a valuable precursor for heterocyclic chemistry and the development of new chemical entities. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl N-(2-amino-4,5-dimethylphenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-8-6-10(14)11(7-9(8)2)15-12(16)17-13(3,4)5/h6-7H,14H2,1-5H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVAMDLBTVJVCRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)NC(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(2-amino-4,5-dimethylphenyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-amino-4,5-dimethylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as palladium. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(2-amino-4,5-dimethylphenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amines.

    Substitution: The tert-butyl group can be substituted with other functional groups.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Research indicates that carbamate derivatives, including tert-butyl N-(2-amino-4,5-dimethylphenyl)carbamate, exhibit significant anticancer properties. The structure-activity relationship (SAR) studies have shown that modifications on the phenyl ring can enhance cytotoxicity against cancer cell lines. For example, the presence of dimethyl groups on the phenyl ring is associated with increased activity against various tumor types.

Case Study:
In vitro studies have demonstrated that this compound can inhibit the growth of specific cancer cell lines. The IC50 values for related carbamate derivatives suggest a promising pathway for developing new anticancer agents.

Antichlamydial Activity

This compound has shown potential as an antimicrobial agent, particularly against Chlamydia trachomatis. Studies indicate that similar carbamate compounds can impair the growth of this pathogen without affecting host cell viability.

Research Findings:

  • Compounds with similar structures have demonstrated significant antichlamydial activity, with some showing IC50 values as low as 16 µg/mL.
  • The mechanism of action may involve disrupting essential protein functions in pathogens.

Synthesis of Novel Compounds

The synthesis of this compound can be achieved through various synthetic routes that utilize its unique functional groups. For instance, it can be synthesized via a one-step reaction involving amines and isocyanates under controlled conditions.

Table 1: Summary of Synthetic Routes

RouteConditionsYield (%)
One-step reaction with amineRoom temperature98%
Two-step synthesis involving protectionReflux in solvent85%

Toxicity and Safety Profile

Preliminary toxicity assessments suggest that this compound exhibits low toxicity toward human cells while maintaining its antimicrobial and anticancer properties. This selective toxicity is crucial for therapeutic applications, minimizing adverse effects on healthy tissues.

Mechanism of Action

The mechanism of action of tert-butyl N-(2-amino-4,5-dimethylphenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Tert-butyl N-(2-amino-4,5-dimethylphenyl)carbamate vs. Tert-butyl N-(2-amino-4,5-difluorophenyl)carbamate

The difluoro analog (CAS: 1000698-88-3, C₁₁H₁₄F₂N₂O₂) replaces methyl groups with fluorine atoms. Key differences include:

  • Electronic Effects : Fluorine’s electronegativity withdraws electron density, reducing the aromatic ring’s nucleophilicity compared to the electron-donating methyl groups in the dimethyl derivative. This impacts reactivity in electrophilic substitutions or condensations .
  • The dimethyl compound’s melting point (150–151°C) is higher than typical fluorinated analogs, likely due to improved crystal packing from methyl group symmetry .

Structural Variations: Aromatic vs. Cycloalkyl Backbones

This compound vs. Tert-butyl ((1S,2R)-2-amino-4,4-difluorocyclopentyl)carbamate

The cycloalkyl variant (CAS: 1638744-07-6, C₁₀H₁₈F₂N₂O₂) features a difluorinated cyclopentane ring instead of an aromatic backbone. Differences include:

  • Reactivity: The aromatic dimethyl compound participates in cycloaddition and condensation reactions (e.g., quinoxaline synthesis), whereas the cycloalkyl derivative is tailored for stereoselective amide bond formation .

Data Table: Comparative Analysis of Carbamate Derivatives

Compound CAS Formula Molar Mass (g/mol) Substituents/Backbone Melting Point (°C) Key Applications
This compound Not provided C₁₃H₂₀N₂O₂ 236.31 Aromatic, 4,5-dimethyl 150–151 Quinoxaline synthesis
Tert-butyl N-(2-amino-4,5-difluorophenyl)carbamate 1000698-88-3 C₁₁H₁₄F₂N₂O₂ 244.24 Aromatic, 4,5-difluoro Not reported Unspecified
Tert-butyl ((1S,2R)-2-amino-4,4-difluorocyclopentyl)carbamate 1638744-07-6 C₁₀H₁₈F₂N₂O₂ 236.26 Cycloalkyl, 4,4-difluoro Not reported Peptide synthesis

Research Findings and Discrepancies

  • Melting Point Variation : The observed melting point (150–151°C) for the dimethylphenyl carbamate is slightly lower than literature values (153–155°C), possibly due to impurities or polymorphic forms .
  • Application Specificity : The dimethyl derivative’s methyl groups stabilize intermediates in heterocycle synthesis, whereas fluorinated or cycloalkyl analogs are prioritized for solubility or stereochemical control .

Biological Activity

Tert-butyl N-(2-amino-4,5-dimethylphenyl)carbamate is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound indicates that it belongs to the carbamate class of compounds. The presence of the tert-butyl group enhances lipophilicity, which is crucial for membrane permeability and bioavailability. The amino and dimethylphenyl moieties are essential for its biological interactions.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes, which can lead to therapeutic effects in conditions such as cancer and inflammation.
  • Receptor Modulation : It may interact with specific receptors, influencing cellular signaling pathways that regulate cell growth and apoptosis.

Biological Activity Overview

The following table summarizes the primary biological activities observed in studies involving this compound:

Activity Target/Pathway Effect Reference
AntimicrobialMRSA, E. coliMIC values 4–8 μg/mL
Anti-inflammatoryCOX-2 enzymePercentage inhibition 39-54%
AnticancerMDA-MB-231 TNBC cellsIC50 = 0.126 μM
Selective for ChlamydiaChlamydia spp.Superior activity compared to standard treatments

Case Studies

  • Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against multidrug-resistant strains of Staphylococcus aureus (MRSA) and other pathogens. The minimum inhibitory concentrations (MICs) ranged from 4 to 8 μg/mL, indicating potential for development as an antibiotic agent .
  • Anti-inflammatory Effects : In vivo studies evaluated the anti-inflammatory properties using the carrageenan-induced rat paw edema model. Compounds derived from this compound showed promising results with inhibition percentages ranging from 39% to 54% compared to indomethacin .
  • Anticancer Potential : The compound displayed potent inhibitory effects on the proliferation of MDA-MB-231 triple-negative breast cancer cells with an IC50 value of 0.126 μM. This suggests a strong potential for further development in cancer therapeutics .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the phenyl ring and the carbamate moiety can significantly influence biological activity. For instance, substituents on the phenyl ring can enhance binding affinity to target enzymes or receptors, thereby improving therapeutic efficacy .

Q & A

Q. What are the critical factors to optimize synthesis yield of tert-butyl N-(2-amino-4,5-dimethylphenyl)carbamate?

Methodological Answer:

  • Reaction Conditions : Use inert atmospheres (e.g., nitrogen) to prevent oxidation of the amine group. Maintain temperatures between 0–25°C during carbamate formation to avoid side reactions like tert-butyl group cleavage .
  • Catalyst Selection : Employ coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) for efficient amide bond formation, as demonstrated in analogous carbamate syntheses .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane (20–50%) effectively isolates the product from unreacted intermediates .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer:

  • Spectroscopic Techniques : Combine 1H^1H-NMR (to verify aromatic protons and tert-butyl group integration) and 13C^{13}C-NMR (to confirm carbamate carbonyl resonance at ~155 ppm) .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to validate the molecular ion peak (e.g., [M+H]+^+) and isotopic pattern matching the formula C13H20N2O2C_{13}H_{20}N_2O_2 .
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals in dichloromethane/hexane mixtures and analyze hydrogen-bonding patterns in the solid state .

Q. What storage conditions ensure the compound’s stability over time?

Methodological Answer:

  • Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the carbamate group .
  • Light Sensitivity : Protect from UV light using amber glassware, as the aromatic amine group may undergo photodegradation .
  • Moisture Control : Include desiccants (e.g., silica gel) in storage vials to minimize water-induced decomposition .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved for this compound?

Methodological Answer:

  • Dynamic Effects : Investigate rotational barriers of the tert-butyl group via variable-temperature NMR to explain discrepancies in proton splitting patterns .
  • Polymorphism Screening : Perform solvent-mediated crystallization trials to identify if multiple crystal forms exist, which may alter X-ray-derived bond angles .
  • Computational Validation : Use DFT calculations (e.g., B3LYP/6-31G*) to compare theoretical NMR shifts with experimental data, identifying conformational outliers .

Q. What strategies mitigate competing side reactions during functionalization of the aromatic amine?

Methodological Answer:

  • Protection/Deprotection : Temporarily protect the amine with a Boc group before introducing electrophiles, then cleave with TFA/CH2_2Cl2_2 (1:4) to restore reactivity .
  • Regioselective Control : Employ directing groups (e.g., boronic acids) to guide cross-coupling reactions away from sterically hindered positions near the tert-butyl group .
  • Kinetic Monitoring : Use in-situ FTIR or LC-MS to track reaction progress and quench intermediates before undesired dimerization occurs .

Q. How do solvent polarity and pH impact the compound’s reactivity in catalytic systems?

Methodological Answer:

  • Solvent Screening : Test aprotic solvents (e.g., DMF, THF) to stabilize charged intermediates in palladium-catalyzed couplings, avoiding protic solvents that may hydrolyze the carbamate .
  • pH-Dependent Studies : Adjust buffer systems (e.g., phosphate, pH 7–9) to maintain amine nucleophilicity without deprotonating the carbamate .
  • Green Chemistry : Replace traditional solvents with ionic liquids (e.g., [BMIM]BF4_4) to enhance reaction rates and reduce byproduct formation .

Q. What computational tools predict this compound’s interactions in supramolecular assemblies?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate packing motifs using software like GROMACS, focusing on hydrogen bonds between the carbamate carbonyl and adjacent NH groups .
  • Docking Studies : Use AutoDock Vina to model host-guest interactions with macrocycles (e.g., cucurbiturils) for drug delivery applications .
  • QSAR Modeling : Corlate substituent effects (e.g., methyl groups on the phenyl ring) with solubility or bioavailability using multivariate regression .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported toxicity profiles of similar carbamates?

Methodological Answer:

  • Assay Validation : Replicate cytotoxicity assays (e.g., MTT) under standardized conditions (e.g., 48-hour exposure, 10% FBS) to control for cell line variability .
  • Metabolite Profiling : Use LC-MS/MS to identify degradation products (e.g., free amines) that may contribute to observed toxicity .
  • Comparative Studies : Benchmark against structurally analogous carbamates (e.g., tert-butyl N-(4-chlorophenyl)carbamate) to isolate substituent-specific effects .

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